

The Attenuation-Dominated Regulation of the L-Histidine Operon: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Histidine*

Cat. No.: *B3428103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic regulation of the **L-Histidine** (his) operon in prokaryotes, with a primary focus on the well-studied model organism *Salmonella typhimurium*. The regulation of the his operon is a classic example of a finely tuned biosynthetic pathway controlled predominantly by a transcriptional attenuation mechanism, which responds to the intracellular concentration of charged histidyl-tRNA. This document details the molecular mechanisms, presents quantitative data on operon expression, provides detailed experimental protocols for key assays, and visualizes the core regulatory pathways.

Core Regulatory Mechanism: Transcriptional Attenuation

The primary mode of regulation for the his operon is a leader-peptide-dependent transcriptional attenuation mechanism. This intricate system allows the cell to modulate the expression of the histidine biosynthetic genes in direct response to the availability of histidine. Unlike classic repressor-operator models, the his operon's expression is controlled by the rate of translation of a short leader peptide encoded by the his leader RNA. This leader peptide contains seven consecutive histidine codons, making its translation highly sensitive to the levels of charged histidyl-tRNA (His-tRNA^{His}).

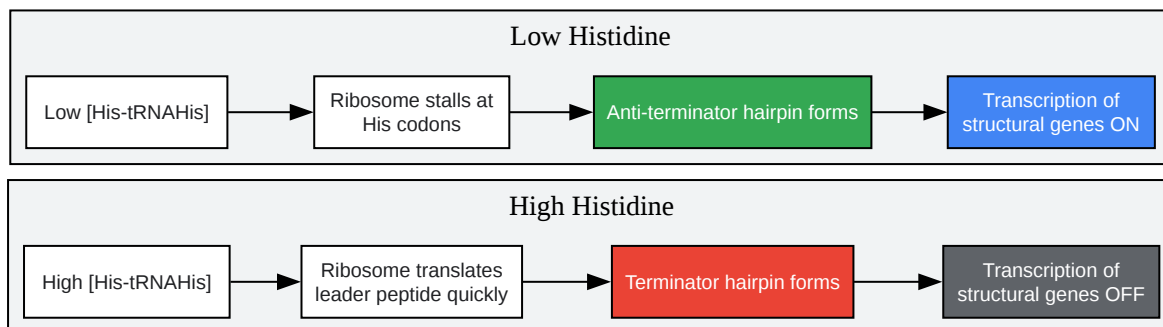
The leader RNA can fold into two mutually exclusive secondary structures: a terminator hairpin and an anti-terminator hairpin. The formation of these structures is dictated by the position of the ribosome translating the leader peptide.

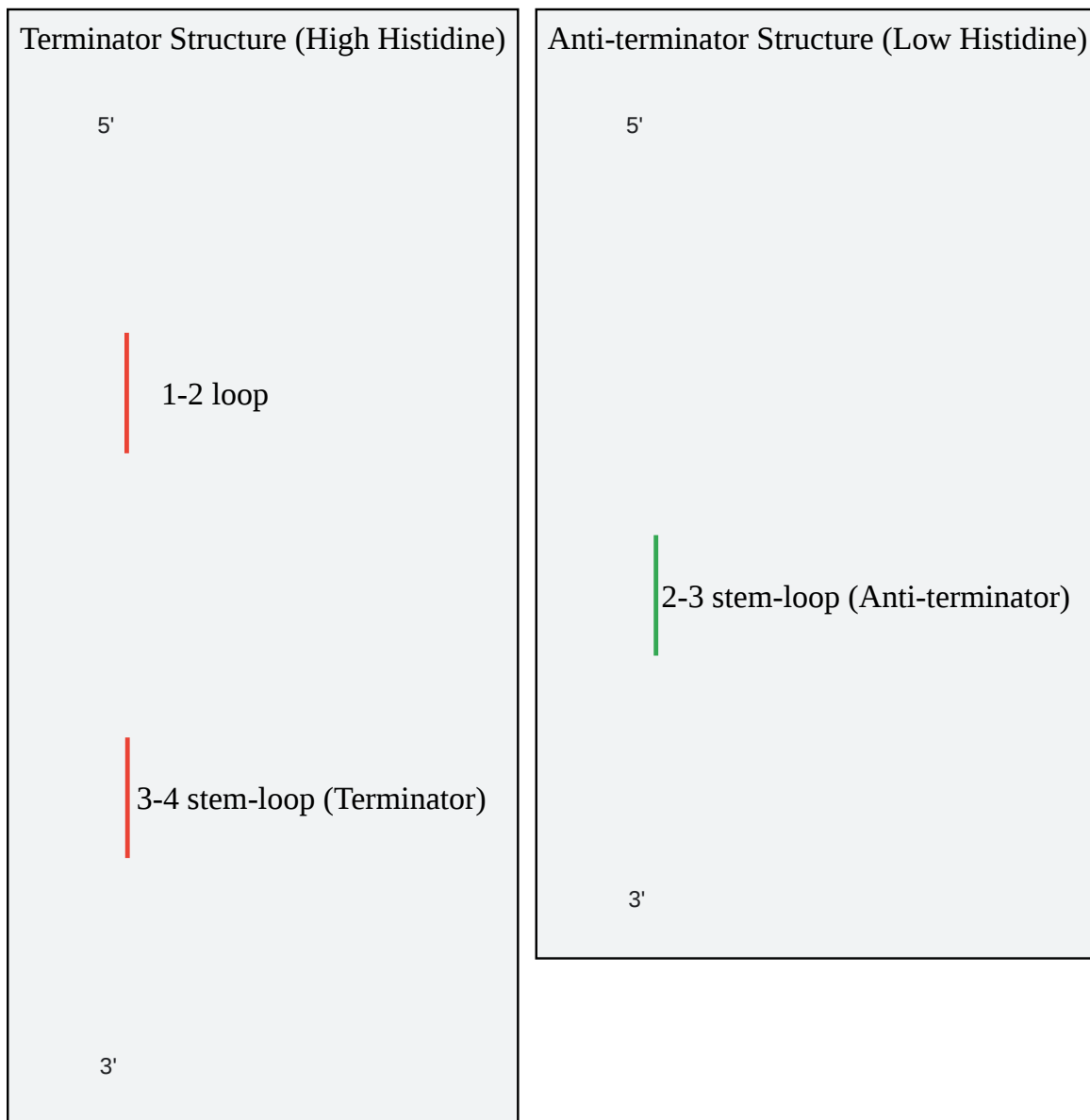
Under High Histidine Conditions: When intracellular levels of His-tRNA^{His} are high, the ribosome rapidly translates the leader peptide and falls off at the stop codon. This allows the terminator hairpin to form, which signals the RNA polymerase to terminate transcription prematurely, before it reaches the structural genes of the operon.

Under Low Histidine Conditions: When His-tRNA^{His} levels are low, the ribosome stalls at the consecutive histidine codons in the leader peptide due to the scarcity of charged tRNA. This stalling of the ribosome prevents the formation of the terminator hairpin and instead favors the formation of the anti-terminator hairpin. The anti-terminator structure allows the RNA polymerase to continue transcription through the attenuator region and into the structural genes, leading to the synthesis of the histidine biosynthetic enzymes.

Signaling Pathways and Logical Relationships

The regulatory logic of the his operon attenuation can be visualized as a molecular switch controlled by the availability of charged histidyl-tRNA.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Attenuation-Dominated Regulation of the L-Histidine Operon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3428103#genetic-regulation-of-the-l-histidine-operon\]](https://www.benchchem.com/product/b3428103#genetic-regulation-of-the-l-histidine-operon)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com